molecular formula C25H22N2O6 B2482690 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-92-9

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2482690
CAS No.: 618876-92-9
M. Wt: 446.459
InChI Key: DMWMDRNNKHBSMO-UHFFFAOYSA-N
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Description

The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule characterized by its unique chemical structure This complex molecule comprises various functional groups, including allyloxy, benzoyl, hydroxy, methoxy, and pyrrolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Each step selectively modifies specific parts of the molecule to build the desired structure:

  • Formation of the Benzoyl Group: : Begin with the selective introduction of the benzoyl group onto an appropriate aromatic precursor.

  • Addition of the Allyloxy Group: : Allyl bromide and a base are used to introduce the allyloxy group through nucleophilic substitution.

  • Construction of the Pyrrolidinone Ring: : Cyclization reactions form the pyrrolidinone structure.

  • Introduction of Hydroxy and Methoxy Groups: : Selective hydroxylation and methylation reactions add the hydroxy and methoxy groups.

Industrial Production Methods

In an industrial setting, the production of such a complex molecule requires optimization of reaction conditions to maximize yield and purity. This includes:

  • Optimized Catalyst Use: : To accelerate reactions without compromising the product.

  • Temperature and Pressure Control: : Ensuring conditions favor desired products and minimize by-products.

  • Advanced Purification Techniques: : Techniques like recrystallization, column chromatography, or HPLC are used to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group can be oxidized to form carbonyl compounds.

  • Reduction: : The carbonyl groups in the molecule can undergo reduction to form alcohols.

  • Substitution: : The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, NaBH4

  • Reducing Agents: : LiAlH4

  • Substitution Reactions: : Bases like NaOH, KOH

Major Products

The reactions produce a variety of products depending on the reagent and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of carbonyl groups will generate corresponding alcohols.

Scientific Research Applications

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one has diverse applications across multiple scientific disciplines:

  • Chemistry: : Used as a precursor in synthetic organic chemistry to construct complex molecules.

  • Biology: : Potential utility in biochemical assays to explore enzyme activities and inhibitor studies.

  • Medicine: : Investigated for its potential therapeutic properties due to its unique structural motifs.

  • Industry: : Used in material science for developing new polymers and coatings with specific desired properties.

Mechanism of Action

The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets within biological systems, such as enzymes or receptors. The diverse functional groups present allow it to participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target biomolecules.

Comparison with Similar Compounds

Comparison with compounds such as 4-hydroxy-3-methoxybenzaldehyde, 5-methylisoxazole, and 4-allyloxybenzene highlights its uniqueness in combining these structural motifs into a single entity, imparting unique reactivity and application potential.

  • 4-hydroxy-3-methoxybenzaldehyde: : Known for its antimicrobial properties.

  • 5-methylisoxazole: : Utilized in the synthesis of various pharmaceuticals.

  • 4-allyloxybenzene: : Employed in the production of polymers and resins.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-4-13-32-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(31-3)10-6-16)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPDNQZYJSGUOA-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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